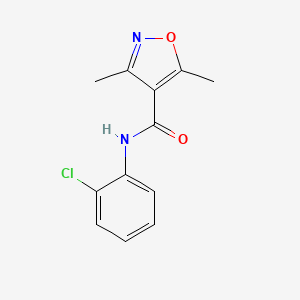
N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide, also known as BME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BME is a type of insecticide that belongs to the neonicotinoid family. It is widely used in agriculture to control pests such as aphids, thrips, whiteflies, and beetles.
作用機序
N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide works by binding to the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to the overstimulation of the receptors, which causes paralysis and eventually death of the insect. N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide has a higher affinity for insect nAChRs than mammalian nAChRs, which makes it a selective insecticide.
Biochemical and Physiological Effects
N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to have a range of biochemical and physiological effects. Studies have found that N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide can alter the expression of genes involved in insect development and reproduction. N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide has also been shown to affect the metabolism of insects by inhibiting the activity of key enzymes. In addition, N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide has been found to have an impact on the immune system of insects.
実験室実験の利点と制限
N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide has several advantages for use in lab experiments. It is easy to handle and has a long shelf life. N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide is also highly effective against a wide range of pests, which makes it a useful tool for studying insect physiology and behavior. However, N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide has some limitations. It is not effective against all types of pests, and some insects have developed resistance to it. In addition, N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide can be toxic to non-target organisms such as bees and other pollinators.
将来の方向性
There are several future directions for research on N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide. One area of interest is the development of new formulations of N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide that are more effective against resistant pests. Another area of research is the use of N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide in combination with other insecticides to increase its efficacy. Studies are also being conducted to investigate the potential use of N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide in the treatment of neurological disorders. Finally, research is needed to better understand the impact of N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide on non-target organisms and the environment.
Conclusion
In conclusion, N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide is widely used as an insecticide in agriculture and has also been investigated for its potential use in the treatment of neurological disorders. N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide works by binding to the nicotinic acetylcholine receptors in insects, which leads to paralysis and eventually death. N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide, including the development of new formulations and investigating its impact on non-target organisms and the environment.
合成法
The synthesis of N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide involves the reaction of 3-chloro-4-methylbenzaldehyde with butylamine in the presence of a catalyst. The resulting product is then treated with ethanediamine to obtain N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide. The chemical structure of N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide is shown in Figure 1.
科学的研究の応用
N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests and has a low toxicity to mammals. N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide is also being investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-butyl-N'-(3-chloro-4-methylphenyl)ethanediamide can act as a neuroprotective agent by preventing the death of brain cells and reducing inflammation in the brain.
特性
IUPAC Name |
N-butyl-N'-(3-chloro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-4-7-15-12(17)13(18)16-10-6-5-9(2)11(14)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKXRWKFTOBHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5050503.png)
![ethyl 4-{[(4-chlorophenyl)(phenyl)methyl]amino}-1-piperidinecarboxylate](/img/structure/B5050513.png)
![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5050528.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5050530.png)

![4-tert-butyl-N-[4-(octylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]cyclohexanecarboxamide](/img/structure/B5050566.png)
![[6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid](/img/structure/B5050570.png)

![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5050591.png)
![1-[4-(4-nitrophenyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B5050599.png)
![N-benzyl-5-[(2,6-dimethylphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5050602.png)
![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050609.png)
![N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B5050611.png)
